molecular formula C10H10F3NO B13695944 2-Cyclopropyl-5-(trifluoromethoxy)aniline

2-Cyclopropyl-5-(trifluoromethoxy)aniline

Cat. No.: B13695944
M. Wt: 217.19 g/mol
InChI Key: QKFAOPGGQXTRPN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of 2-Cyclopropyl-5-(trifluoromethoxy)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyclopropyl-5-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-5-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(trifluoromethoxy)aniline
  • 2-Fluoro-5-(trifluoromethoxy)aniline

Uniqueness

2-Cyclopropyl-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the cyclopropyl and trifluoromethoxy groups on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-cyclopropyl-5-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2

InChI Key

QKFAOPGGQXTRPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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